(4R,8AR)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5'-[1,3]oxazinane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Plasma Kallikrein Inhibitors
Spirooxazine derivatives, similar in structure to the specified compound, have been identified as selective plasma kallikrein inhibitors. These compounds offer potential benefits in treating diseases such as hereditary angioedema, uveitis, posterior uveitis, wet age-related macular degeneration, diabetic macular edema, diabetic retinopathy, and retinal vein occlusion (Abdel-Magid, 2023).
Antimycobacterial Agents
Certain spiro compounds, including spiro-pyrido-pyrrolizines and pyrrolidines synthesized through efficient methods, have shown in vitro activity against Mycobacterium tuberculosis H37Rv (MTB), multi-drug resistant M. tuberculosis (MDR-TB), and Mycobacterium smegmatis (MC(2)). This highlights their potential as antimycobacterial agents, with some compounds exhibiting minimum inhibitory concentration (MIC) values as low as 1.76 and 0.88 microM against MTB and MDR-TB, respectively (Ranjith Kumar et al., 2009).
Antifungal and Antibacterial Activity
A new class of spiro pyrrolidines has been explored for their antibacterial and antifungal activity against human pathogenic bacteria and dermatophytic fungi. These compounds, including various dispiro[oxindole-cyclohexanone]pyrrolidines and related structures, exhibit significant antimicrobial and antifungal properties against a range of pathogens, highlighting their potential in developing new treatments for infectious diseases (Raj et al., 2003).
Synthetic Approaches to Spirocyclic Compounds
Research has also focused on the synthesis of spirocyclic compounds, including those with nitroxide moieties, due to their stable paramagnetic properties and potential applications in chemistry and biochemical studies. These spirocyclic nitroxides, with increased stability to reducing agents and favorable dynamics for nuclear polarization experiments, represent a valuable class of compounds for modern scientific applications (Zaytseva & Mazhukin, 2021).
Properties
IUPAC Name |
(4R,8aR)-spiro[1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazine-4,5'-1,3-oxazinane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-2-9-4-13-6-10(12(9)3-1)5-11-8-14-7-10/h9,11H,1-8H2/t9-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVKCQDDFRFXNZ-NXEZZACHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC3(N2C1)CNCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2COC[C@]3(N2C1)CNCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.